4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl is a heterocyclic organic compound with the molecular formula C8H14N3O3 and a molecular weight of 200.22 g/mol . This compound is known for its stability as a nitroxide radical, making it valuable in various scientific applications.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitroxide radicals.
Reduction: It can be reduced to hydroxylamine derivatives.
Cycloaddition: The paramagnetic nitrile oxide generated from this compound can undergo cycloaddition with alkenes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically other nitroxide radicals or hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl has several scientific research applications:
Chemistry: It is used as a stable nitroxide radical for electron spin resonance (ESR) spectroscopy.
Biology: The compound is employed in studies involving free radicals and oxidative stress.
Wirkmechanismus
The mechanism of action of 4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl involves its function as a stable nitroxide radical. This stability allows it to interact with various molecular targets, including free radicals and reactive oxygen species (ROS). The compound can neutralize these reactive species, thereby reducing oxidative stress and preventing cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Hydroxyiminomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl include:
- 4-Hydrazonomethyl-1-hydroxy-2,2,5,5-tetramethyl-3-imidazoline-3-oxide
- 2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-1-oxyl
Compared to these compounds, this compound is unique due to its specific structure and stability as a nitroxide radical. This stability makes it particularly valuable in applications requiring long-lasting radical species.
Eigenschaften
Molekularformel |
C8H14N3O3 |
---|---|
Molekulargewicht |
200.22 g/mol |
InChI |
InChI=1S/C8H14N3O3/c1-7(2)6(5-9-12)10(13)8(3,4)11(7)14/h5,13H,1-4H3/b6-5- |
InChI-Schlüssel |
GIDCTTSIAAOCCI-WAYWQWQTSA-N |
Isomerische SMILES |
CC1(/C(=C/N=O)/N(C(N1[O])(C)C)O)C |
Kanonische SMILES |
CC1(C(=CN=O)N(C(N1[O])(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.